molecular formula C7H10ClNO B2481302 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole CAS No. 2413870-50-3

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole

Cat. No.: B2481302
CAS No.: 2413870-50-3
M. Wt: 159.61
InChI Key: VFTORKLEZSPCNN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is a substituted oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 3 and an isopropyl (-CH(CH₃)₂) group at position 4 of the 1,2-oxazole ring. The compound’s molecular formula is C₇H₁₀ClNO, with a molecular weight of 159.62 g/mol (inferred from analogs in ). The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropyl substituent may influence steric and electronic properties.

Properties

IUPAC Name

3-(chloromethyl)-4-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTORKLEZSPCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloromethyl-4-propan-2-yl-1,2-oxazoline with a suitable base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zinc iodide, can enhance the efficiency of the chloromethylation process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed

    Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives with hydrogenated rings.

Scientific Research Applications

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Heterocycle Type Key References
3-(Chloromethyl)-4-ethyl-1,2-oxazole C₆H₈ClNO 145.59 2413899-77-9 3: -CH₂Cl; 4: -CH₂CH₃ 1,2-oxazole
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole C₁₁H₁₀ClNO 207.66 - 3: -CH₂Cl; 4: -CH₃; 5: -C₆H₅ 1,2-oxazole
4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole C₇H₁₀ClNO 159.62 2126160-22-1 4: -CH₂Cl; 5: -CH₂CH₃; 3: -CH₃ 1,2-oxazole
3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole C₆H₈ClN₃O 173.60 189130-87-8 3: -CH₂Cl; 5: -CH(CH₃)₂ 1,2,4-oxadiazole

Key Observations :

  • Substituent Position : The position of the chloromethyl group significantly impacts reactivity. For example, 3-(chloromethyl)-4-ethyl-1,2-oxazole is more sterically accessible than 4-(chloromethyl)-5-ethyl-3-methyl-1,2-oxazole, where the chloromethyl group is shielded by adjacent substituents.

Biological Activity

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is known for its diverse biological activities. The chloromethyl and propan-2-yl groups contribute to its reactivity and potential interactions with biological targets.

Synthesis Methods:

  • General Approach: The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative.
  • Yield and Purity: Reports indicate yields ranging from 60% to 90%, depending on the specific synthetic route used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of several cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)20.0

Mechanism of Action:
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through:

  • Activation of caspases
  • Modulation of p53 expression levels

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

  • Study on MCF-7 Cells:
    • Findings: Induction of apoptosis was confirmed through flow cytometry, with increased levels of cleaved caspase-3 observed.
    • Conclusion: The compound effectively reduces cell viability in a dose-dependent manner.
  • Study on A549 Cells:
    • Findings: Significant inhibition of cell proliferation was noted, with molecular docking studies indicating strong interactions with target proteins involved in cell cycle regulation.
    • Conclusion: The compound shows promise as a lead for further development in lung cancer therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors with chloromethylating agents. For example, a Lewis acid-catalyzed reaction (e.g., ZnI₂) can introduce the chloromethyl group to the oxazole ring. Key steps include:
  • Refluxing precursors in polar aprotic solvents (e.g., DMSO) for 12–18 hours to ensure complete cyclization .
  • Purification via recrystallization using water-ethanol mixtures to achieve high purity (65–75% yield) .
  • Optimization of reaction time and temperature to minimize side products, as prolonged heating may degrade the chloromethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving stereoelectronic effects of the chloromethyl and isopropyl groups .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., δ 4.5–5.0 ppm for CH₂Cl; δ 1.2–1.4 ppm for isopropyl methyl groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (MW: ~175.6 g/mol) and isotopic patterns for chlorine .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). Key considerations:
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Steric hindrance : The isopropyl group at the 4-position may slow reactivity; kinetic studies using HPLC can quantify substitution rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the chloromethyl group). Strategies include:
  • Variable-temperature NMR : To detect conformational changes in solution .
  • Hirshfeld surface analysis : Using CrystalExplorer or Multiwfn to compare experimental and theoretical electron density maps .
  • DFT calculations : Gaussian or ORCA simulations can model ground-state geometries and predict spectroscopic signatures .

Q. What computational tools are recommended for analyzing the electronic effects of substituents on the oxazole ring?

  • Methodological Answer :
  • Multiwfn : Calculates electrostatic potential (ESP) maps to visualize electron-deficient regions near the chloromethyl group, guiding reactivity predictions .
  • NCI (Non-Covalent Interaction) plots : Reveal steric clashes between the isopropyl group and adjacent substituents, impacting packing in crystal lattices .
  • Example table of computational parameters:
PropertyMethod (Software)Key Insight
ESP SurfaceMultiwfn Chloromethyl group is electrophilic
HOMO-LUMO gapDFT (Gaussian)~4.2 eV, indicating moderate reactivity
NCI AnalysisVMD Steric hindrance at C4 position

Q. How can researchers design experiments to study covalent interactions between this compound and biological targets?

  • Methodological Answer :
  • Fluorescence quenching assays : Monitor binding to proteins (e.g., BSA) by measuring changes in tryptophan emission spectra .
  • Docking studies (AutoDock/Vina) : Predict binding modes to active sites, focusing on chloromethyl-mediated covalent bonds .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophilic residues (e.g., cysteine) .

Q. How does this compound compare structurally and functionally to its analogs?

  • Methodological Answer : A comparative analysis of analogs reveals:
AnalogKey Structural DifferenceReactivity/Biological Impact
4-(Bromomethyl)-4-isopropyl-1,2-oxazoleBromine instead of chlorineHigher SN₂ reactivity due to Br’s polarizability
3-Methyl-4-isopropyl-1,2-oxazoleLacks chloromethyl groupNo covalent binding to proteins
3-(Chloroethyl)-4-isopropyl-1,2-oxazoleLonger alkyl chain on ClReduced steric accessibility

Functional differences are validated via SAR (Structure-Activity Relationship) studies using enzyme inhibition assays .

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